molecular formula C17H23N3O3 B12492819 2-[3-(butan-2-yl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide

2-[3-(butan-2-yl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide

Cat. No.: B12492819
M. Wt: 317.4 g/mol
InChI Key: NWBXNUCOLZYGDG-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse pharmacological and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide typically involves the reaction of isatins with 2-amino N-aryl/alkyl benzamides. A novel I2/TBHP mediated domino synthesis has been developed for this purpose. This method involves the oxidative rearrangement of isatins with 2-amino N-aryl/alkyl benzamides under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct pharmacological properties.

Scientific Research Applications

2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide involves its interaction with molecular targets and pathways. The compound has been shown to increase the activity of superoxide dismutase, a major antioxidant enzyme that removes superoxide anion, thus reducing ROS content . This mechanism contributes to its neuroprotective effects and its potential as a therapeutic agent for cerebral infarction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide stands out due to its specific structural features and its potential applications in neuroprotection and cerebral infarction therapy. Its ability to reduce ROS formation and increase superoxide dismutase activity makes it a unique compound in the quinazoline family.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

2-(3-butan-2-yl-2,4-dioxoquinazolin-1-yl)-N-propylacetamide

InChI

InChI=1S/C17H23N3O3/c1-4-10-18-15(21)11-19-14-9-7-6-8-13(14)16(22)20(17(19)23)12(3)5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21)

InChI Key

NWBXNUCOLZYGDG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)C(C)CC

Origin of Product

United States

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